1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene
Description
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene is a chemical compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol . It is characterized by the presence of two 1,2,4-oxadiazole rings attached to a central benzene ring, with each oxadiazole ring further substituted with a 4-tolyl group
Properties
IUPAC Name |
5-(4-methylphenyl)-3-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-10-17(11-7-15)23-25-21(27-29-23)19-4-3-5-20(14-19)22-26-24(30-28-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUYRSDPHFADIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-tolyl hydrazine with a suitable dicarboxylic acid derivative to form the oxadiazole rings . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxadiazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized via a one-pot reaction involving diazidoglyoxime and substituted benzoyl chlorides. This method is advantageous due to its simplicity and mild reaction conditions, leading to high yields of the desired product .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions. For example, specific derivatives have shown significant activity against glioblastoma cell lines .
Antimicrobial Activity
The oxadiazole core structure is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate to high antibacterial and antifungal activities. These compounds target essential enzymes involved in microbial growth and replication, making them promising candidates for developing new antimicrobial agents .
Anti-Diabetic Effects
Recent studies have also explored the anti-diabetic properties of oxadiazole derivatives. In vivo experiments using genetically modified models like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, indicating their potential as therapeutic agents for diabetes management .
Material Science Applications
In addition to biological applications, this compound is being investigated for its utility in material science. The compound's thermal stability and photophysical properties make it suitable for applications in:
- Fluorescent Materials : The compound can be incorporated into polymers or coatings to enhance fluorescence properties.
- Scintillators : Its ability to absorb UV light makes it a candidate for use in scintillation materials for radiation detection.
- Heat-Resistant Polymers : The thermal stability of oxadiazole derivatives contributes to the development of materials that can withstand high temperatures without degradation .
Case Study 1: Anticancer Activity Evaluation
A study published in the Turkish Journal of Chemistry examined several oxadiazole derivatives for their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents. The mechanism of action was attributed to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation focusing on antimicrobial activity, a series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness with some exhibiting potent inhibitory effects on bacterial growth. This study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
- 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
- 1,3-Bis(1,2-diphenylvinyl)benzene
- 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylamine
These compounds share structural similarities but differ in the substituents on the oxadiazole rings or the central benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene is a compound belonging to the oxadiazole family, which has garnered interest due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tolyl hydrazine with suitable carbonyl compounds under acidic conditions to form oxadiazole derivatives. Recent studies have highlighted efficient synthetic routes that yield high purity and good overall yields through methods such as the Staudinger/aza-Wittig reaction .
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrate that this compound displays effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 10-50 µg/mL for these pathogens, indicating a strong potential for use in antimicrobial therapies.
Anticancer Activity
The anticancer properties of oxadiazoles have been well-documented:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values : The IC50 values for these cell lines range from 20 to 30 µM, suggesting a promising avenue for further development in cancer treatment.
The mechanism underlying the biological activities of this compound is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that it induces oxidative stress in cells leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Xie et al. (2022) evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant bacterial strains .
Study 2: Anticancer Activity
In another study published in Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis through ROS-mediated pathways .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C18H16N4O2 |
| Molecular Weight | 320.35 g/mol |
| Synthesis Method | Staudinger/aza-Wittig reaction |
| Antimicrobial MIC | 10-50 µg/mL |
| Anticancer IC50 | 20-30 µM |
| Mechanism of Action | DNA intercalation; ROS generation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves coupling reactions between aromatic precursors and oxadiazole moieties. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts can link the benzene core with substituted oxadiazole groups. Microwave-assisted synthesis (as demonstrated in similar oxadiazole derivatives) may reduce reaction time and improve yields . Purification via column chromatography or recrystallization is critical to achieving >95% purity, with analytical techniques like HPLC used to verify purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography provides precise structural data, including bond lengths and angles, as shown in studies of analogous benzene-linked heterocycles .
- FTIR and UV-Vis spectroscopy identify functional groups (e.g., C=N stretching in oxadiazoles at ~1600 cm⁻¹) and electronic transitions .
- NMR (¹H/¹³C) confirms regiochemistry and monitors reaction progress .
Advanced Research Questions
Q. How does this compound exhibit solvatochromic behavior, and what computational models explain this?
- Methodological Answer : Solvatochromism arises from interactions between the compound’s electron-rich oxadiazole groups and solvent polarity. Density Functional Theory (DFT) calculations can model charge-transfer transitions and predict absorption maxima in different solvents. For instance, a bathochromic shift in polar solvents correlates with increased dipole moment changes in the excited state . Experimental validation via UV-Vis in solvents like DMSO, ethanol, and cyclohexane is recommended.
Q. What strategies resolve contradictions between experimental and computational data (e.g., binding energies vs. observed biological activity)?
- Methodological Answer : Discrepancies may stem from approximations in computational models (e.g., neglecting solvation effects). To address this:
- Use hybrid methods like Molecular Dynamics (MD) simulations combined with DFT to account for solvent interactions .
- Validate with experimental techniques (e.g., isothermal titration calorimetry) to measure binding constants directly .
- Perform sensitivity analyses on computational parameters (basis sets, solvent models) .
Q. How can this compound’s interaction with DNA or proteins be systematically studied?
- Methodological Answer :
- UV-Vis titration and fluorescence quenching detect binding events via hypochromism or Stern-Volmer plots .
- Viscometry distinguishes intercalation (increased DNA viscosity) from groove binding .
- Docking simulations (e.g., AutoDock) predict binding sites, which can be cross-verified with mutational studies on target proteins .
Q. What are the implications of structural modifications (e.g., substituting tolyl groups) on electronic properties?
- Methodological Answer : Substituents alter electron density and steric effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing conductivity in materials science applications.
- Bulkier groups may hinder π-π stacking, affecting aggregation in optoelectronic devices.
- Systematic SAR studies using Hammett constants or DFT-based Fukui indices quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
